Quinpirole
Overview
Description
Quinpirole is a psychoactive drug and research chemical that acts as a selective agonist for dopamine D2 and D3 receptors. It is primarily used in scientific research to study the effects of dopamine receptor activation. This compound has been shown to increase locomotion and sniffing behavior in animal models and is often used to induce compulsive behaviors in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinpirole can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with hydrazine to form the pyrazoloquinoline core structure. This intermediate is then subjected to further chemical modifications to introduce the propyl group at the appropriate position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving high-pressure and high-temperature conditions to facilitate the cyclization and subsequent modifications. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Quinpirole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products:
Oxidation: this compound N-oxide.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives with different functional groups
Scientific Research Applications
Quinpirole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.
Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.
Medicine: Used in preclinical studies to understand the mechanisms underlying psychiatric disorders such as obsessive-compulsive disorder and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors .
Mechanism of Action
Quinpirole exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These molecular events result in altered neuronal firing patterns and changes in neurotransmitter release, ultimately affecting behavior and physiological responses .
Comparison with Similar Compounds
Quinelorane: Another dopamine receptor agonist with similar properties but different receptor selectivity.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist used to treat disorders associated with hyperprolactinemia
Uniqueness: Quinpirole is unique in its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research settings. Its ability to induce specific behavioral and physiological responses in animal models distinguishes it from other dopamine agonists, which may have broader receptor activity profiles .
Properties
IUPAC Name |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSUPYGMFAPCFZ-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048229 | |
Record name | Quinpirole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80373-22-4, 74196-92-2 | |
Record name | Quinpirole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80373-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinpirole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinpirole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINPIROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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